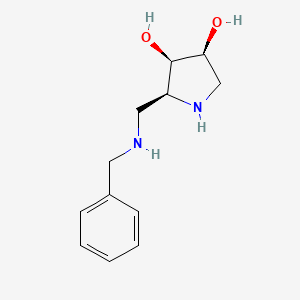

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol

CAS No.: 653571-07-4

Cat. No.: VC17276578

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653571-07-4 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | (2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol |

| Standard InChI | InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1 |

| Standard InChI Key | SXQQUIDMNYCBEU-SDDRHHMPSA-N |

| Isomeric SMILES | C1[C@@H]([C@@H]([C@@H](N1)CNCC2=CC=CC=C2)O)O |

| Canonical SMILES | C1C(C(C(N1)CNCC2=CC=CC=C2)O)O |

Introduction

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol is a complex organic compound belonging to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a benzylamino group and two hydroxymethyl groups, making it of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific glycosidases and its anticancer properties.

Synthesis Methods

The synthesis of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol involves various chemical methods, including chemo-enzymatic strategies. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired stereoisomer.

Synthesis Steps

-

Starting Materials: Typically involves pyrrolidine derivatives and benzylamine precursors.

-

Reaction Conditions: Careful control of temperature, pH, and reaction time.

-

Purification: Often involves chromatography to isolate the desired stereoisomer.

Biological Activities and Applications

(2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol exhibits potential as an inhibitor of glycosidases, which are enzymes involved in carbohydrate metabolism. Glycosidase inhibitors are significant in the treatment of diseases such as diabetes and certain cancers. The compound's structure allows it to interact with enzyme active sites, potentially leading to therapeutic effects.

Biological Activity Table

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol | Glycosidase inhibitor | Diabetes, cancer treatment |

| (2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol | Glycosidase inhibitor | Similar to above |

Research Findings and Future Directions

Research indicates that specific structural features of (2S,3R,4S)-2-((Benzylamino)methyl)pyrrolidine-3,4-diol contribute to its potency as an inhibitor and modulator of cellular processes. Further studies are needed to explore its derivatives and optimize its pharmacological properties for therapeutic use.

Future Research Directions

-

Derivative Synthesis: Exploring modifications to enhance biological activity.

-

In Vivo Studies: Investigating efficacy and safety in animal models.

-

Clinical Trials: Potential progression to human trials based on promising preclinical data.

Given the limitations in the search results, further detailed information on specific synthesis routes, biological activity data, and clinical applications would require access to specialized chemical databases or scientific literature not covered in the search results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume